molecular formula C7H11ClN2 B1438980 1-Tert-butyl-2-chloro-1H-imidazole CAS No. 1053655-54-1

1-Tert-butyl-2-chloro-1H-imidazole

Cat. No. B1438980
CAS RN: 1053655-54-1
M. Wt: 158.63 g/mol
InChI Key: HGALHYIWAIAMJQ-UHFFFAOYSA-N
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Description

“1-Tert-butyl-2-chloro-1H-imidazole” is a chemical compound with the CAS Number: 1053655-54-1 . It has a linear formula of C7H11ClN2 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-2-chloro-1H-imidazole” is represented by the InChI code: 1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 . It has a molecular weight of 158.63 .


Physical And Chemical Properties Analysis

“1-Tert-butyl-2-chloro-1H-imidazole” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 158.63 and a linear formula of C7H11ClN2 . It is typically stored at room temperature .

Scientific Research Applications

Therapeutic Potential

Imidazole, the core structure of “1-Tert-butyl-2-chloro-1H-imidazole”, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential . This suggests that “1-Tert-butyl-2-chloro-1H-imidazole” could potentially be used in the development of new antimicrobial agents.

Antitumor Activity

Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against HeLa cancer cell line . This indicates that “1-Tert-butyl-2-chloro-1H-imidazole” could potentially be used in cancer research and treatment.

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances , suggesting that “1-Tert-butyl-2-chloro-1H-imidazole” could be used in the synthesis of various functional molecules.

Research in Heterocyclic Chemistry

In heterocyclic chemistry, imidazole containing moiety occupied a unique position . This suggests that “1-Tert-butyl-2-chloro-1H-imidazole” could potentially be used in research related to heterocyclic chemistry.

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-tert-butyl-2-chloroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGALHYIWAIAMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653273
Record name 1-tert-Butyl-2-chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-2-chloro-1H-imidazole

CAS RN

1053655-54-1
Record name 1-tert-Butyl-2-chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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